molecular formula C15H10F3NO4S B14207574 3-Nitro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde CAS No. 819076-63-6

3-Nitro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde

Cat. No.: B14207574
CAS No.: 819076-63-6
M. Wt: 357.3 g/mol
InChI Key: DUCCJHRWDRCXOJ-UHFFFAOYSA-N
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Description

3-Nitro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde is an organic compound with the molecular formula C15H10F3NO3S. It is characterized by the presence of a nitro group, a trifluoromethylsulfanyl group, and a benzaldehyde moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde typically involves multiple steps. One common method includes the nitration of 4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group into the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a palladium catalyst, sodium dithionite (Na2S2O4)

    Substitution: Halogens (Cl2, Br2), sulfuric acid (H2SO4)

Major Products Formed

    Oxidation: 3-Nitro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzoic acid

    Reduction: 3-Amino-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

3-Nitro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery due to its ability to interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Nitro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Nitro-4-(trifluoromethyl)benzaldehyde: Similar in structure but lacks the sulfanyl group.

    4-Formyl-2-nitrobenzotrifluoride: Another related compound with a similar functional group arrangement.

Uniqueness

3-Nitro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde is unique due to the presence of both the trifluoromethylsulfanyl group and the nitro group on the aromatic ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

819076-63-6

Molecular Formula

C15H10F3NO4S

Molecular Weight

357.3 g/mol

IUPAC Name

3-nitro-4-[[4-(trifluoromethylsulfanyl)phenyl]methoxy]benzaldehyde

InChI

InChI=1S/C15H10F3NO4S/c16-15(17,18)24-12-4-1-10(2-5-12)9-23-14-6-3-11(8-20)7-13(14)19(21)22/h1-8H,9H2

InChI Key

DUCCJHRWDRCXOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)[N+](=O)[O-])SC(F)(F)F

Origin of Product

United States

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